
Spectroscopic Profile of 2-
(Dimethylamino)acetaldehyde Hydrochloride: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-(Dimethylamino)acetaldehyde

hydrochloride

Cat. No.: B173180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylamino)acetaldehyde hydrochloride (CAS No: 125969-54-2). Due to the limited

availability of experimentally derived spectra in public databases, this guide presents predicted

Nuclear Magnetic Resonance (NMR) data alongside a discussion of expected Infrared (IR) and

Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for these

analytical techniques are also provided to facilitate laboratory work.

Chemical Structure and Properties
2-(Dimethylamino)acetaldehyde hydrochloride is the salt form of the parent compound 2-

(Dimethylamino)acetaldehyde. The hydrochloride salt exhibits enhanced water solubility and

stability, making it suitable for various research applications.

Table 1: Physicochemical Properties of 2-(Dimethylamino)acetaldehyde Hydrochloride
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Property Value

Chemical Formula C₄H₁₀ClNO

Molecular Weight 123.58 g/mol

Appearance White to off-white solid

CAS Number 125969-54-2

Spectroscopic Data
While specific experimental spectra for 2-(Dimethylamino)acetaldehyde hydrochloride are

not readily available in public repositories, we can predict the expected spectral features based

on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the chemical

environment of the hydrogen and carbon atoms, respectively.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(Dimethylamino)acetaldehyde hydrochloride would

likely be acquired in a deuterated solvent such as deuterium oxide (D₂O) due to the

compound's solubility. The presence of the acidic proton on the nitrogen (from the

hydrochloride) can lead to peak broadening and its chemical shift may vary depending on the

solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(Dimethylamino)acetaldehyde
Hydrochloride
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

(CH₃)₂-N ~2.9 Singlet 6H

N-CH₂ ~3.5 Doublet 2H

CHO ~9.6 Triplet 1H

N-H⁺ Variable Broad Singlet 1H

Note: Predicted chemical shifts are estimates and may vary from experimental values.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(Dimethylamino)acetaldehyde
Hydrochloride

Carbon Atom Predicted Chemical Shift (ppm)

(CH₃)₂-N ~45

N-CH₂ ~60

CHO ~195

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of solid 2-(Dimethylamino)acetaldehyde hydrochloride is expected to exhibit

characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands for 2-(Dimethylamino)acetaldehyde
Hydrochloride
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Ammonium salt) 3000-2700 Strong, Broad

C-H Stretch (Aliphatic) 2950-2850 Medium

C=O Stretch (Aldehyde) 1740-1720 Strong

C-N Stretch 1250-1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(Dimethylamino)acetaldehyde hydrochloride, the mass spectrum would

typically show the mass of the protonated free base [M+H]⁺.

Table 5: Expected Mass Spectrometry Data for 2-(Dimethylamino)acetaldehyde

Ion Expected m/z

[C₄H₉NO + H]⁺ 88.07

The fragmentation pattern would likely involve the loss of small neutral molecules such as CO,

CH₂O, or cleavage of the C-C and C-N bonds.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-(Dimethylamino)acetaldehyde
hydrochloride.

Materials:

2-(Dimethylamino)acetaldehyde hydrochloride sample
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Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise

ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks and determine their multiplicities.

¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.
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Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid 2-(Dimethylamino)acetaldehyde hydrochloride.

Materials:

2-(Dimethylamino)acetaldehyde hydrochloride sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an

agate mortar.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer a portion of the powder into the die of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.
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Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Process the spectrum to obtain a transmittance or absorbance plot.

Sample Preparation

Pellet Formation

IR Spectrum Acquisition

Mix Sample with KBr

Grind to Fine Powder

Press into Pellet

Acquire Background

Acquire Sample Spectrum

Click to download full resolution via product page

FTIR Spectroscopy (KBr Pellet) Workflow
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Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 2-(Dimethylamino)acetaldehyde.

Materials:

2-(Dimethylamino)acetaldehyde hydrochloride sample

Solvent (e.g., methanol, acetonitrile, water)

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

Infusion:

Infuse the sample solution directly into the ESI source of the mass spectrometer at a

constant flow rate.

Spectrum Acquisition:

Set the mass spectrometer to positive ion mode.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature).

Acquire the mass spectrum over an appropriate m/z range.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

If fragmentation is induced (e.g., in MS/MS), analyze the fragment ions to aid in structure

confirmation.
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Mass Spectrometry (ESI) Logical Flow

To cite this document: BenchChem. [Spectroscopic Profile of 2-
(Dimethylamino)acetaldehyde Hydrochloride: A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b173180#spectroscopic-
data-of-2-dimethylamino-acetaldehyde-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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